PROTAC Degradation Efficiency: PEG2 vs. PEG3 vs. PEG4 in Estrogen Receptor Alpha (ERα) Targeting
In a head-to-head study optimizing the linker length for decoy nucleic acid-type PROTACs targeting ERα, analogs containing PEG2, PEG3, and PEG4 linkers were synthesized and evaluated [1]. While all three constructs exhibited comparable ERα binding affinity (IC50 = 30–50 nM), their degradation efficacy was non-equivalent. The PEG3-linked construct (LCL-ER(dec)) demonstrated the highest degradation activity, establishing PEG3 as optimal for this specific target–ligase pair [1]. This indicates that while PEG2 enables ternary complex formation, it may not represent the optimal spacer length for maximal degradation efficiency in all systems. Therefore, selection of Mal-PEG2-NH2 is not based on superior universal efficacy, but rather on its provision of a defined, shorter spatial constraint necessary for certain target–ligase geometries, or as a critical control in systematic linker optimization campaigns.
| Evidence Dimension | ERα Degradation Activity |
|---|---|
| Target Compound Data | Active but suboptimal degradation (LCL-ER(dec)-P2) |
| Comparator Or Baseline | PEG3 Linker (LCL-ER(dec)): Highest degradation activity; PEG4 Linker (LCL-ER(dec)-P4): Active but suboptimal degradation |
| Quantified Difference | Not explicitly quantified in the open-access excerpt; the study states PEG3 was superior. Binding affinity (IC50) was comparable across all lengths (30–50 nM) [1]. |
| Conditions | MCF-7 breast cancer cells; Western blotting analysis of ERα protein levels [1] |
Why This Matters
This data demonstrates that linker length is not a trivial variable; PEG2 is a distinct structural tool for probing distance–activity relationships and may be essential for specific protein–ligase geometries, directly impacting procurement decisions in SAR and lead optimization.
- [1] MEDCHEM NEWS. Vol.33 No.2, pp. 24/52. Figure 2: Molecular Design of Decoy Nucleic Acid-Type PROTACs; Figure 3: ERα Degradation Activity of Each PROTAC and Linker Structure Optimization. Available at: https://pharm.or.jp/medchemnewshtml/MEDCHEMNEWSVol33No2/pageindices/index24.html. View Source
